molecular formula C13H9F2N5O B2908445 N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415491-23-3

N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2908445
CAS No.: 2415491-23-3
M. Wt: 289.246
InChI Key: VCLATAPFIWAAFP-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetylacetone in absolute ethanol under reflux conditions at 80°C for 6 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its dual inhibition of c-Met and Pim-1, making it a promising candidate for targeted cancer therapy. Its specific structure allows for high binding affinity and selectivity towards these enzymes, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2,3-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5O/c1-7-17-18-11-6-5-10(19-20(7)11)13(21)16-9-4-2-3-8(14)12(9)15/h2-6H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLATAPFIWAAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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